molecular formula C7H11ClN2O2S B1287312 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1006453-71-9

1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1287312
CAS No.: 1006453-71-9
M. Wt: 222.69 g/mol
InChI Key: OEMNIZAEFGZSJQ-UHFFFAOYSA-N
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Description

1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an isopropyl group, a methyl group, and a sulfonyl chloride group attached to the pyrazole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 1-Isopropyl-3-methyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:

1-Isopropyl-3-methyl-1H-pyrazole+Chlorosulfonic acid1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride\text{1-Isopropyl-3-methyl-1H-pyrazole} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} 1-Isopropyl-3-methyl-1H-pyrazole+Chlorosulfonic acid→1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced equipment and techniques ensures efficient production while maintaining safety standards.

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a sulfonamide derivative, while oxidation may produce a sulfone.

Scientific Research Applications

1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in various applications, including the modification of proteins and other biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-pyrazole-4-sulfonyl chloride
  • 3-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride
  • 1-Isopropyl-3-phenyl-1H-pyrazole-4-sulfonyl chloride

Uniqueness

1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of both isopropyl and methyl groups on the pyrazole ring. This specific substitution pattern influences its chemical reactivity and properties, making it distinct from other similar compounds.

Properties

IUPAC Name

3-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O2S/c1-5(2)10-4-7(6(3)9-10)13(8,11)12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMNIZAEFGZSJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)Cl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599119
Record name 3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006453-71-9
Record name 3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride
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